7-Amino-4-(trifluoromethyl)quinolin-2(1h)-one
Overview
Description
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 7th position and a trifluoromethyl group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)aniline and suitable quinoline derivatives.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the quinoline ring system. This can be achieved through various methods, including the Skraup synthesis or the Friedländer synthesis.
Amination: The introduction of the amino group at the 7th position is typically achieved through nucleophilic substitution reactions. Common reagents used for this purpose include ammonia or primary amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be employed to modify the functional groups on the quinoline ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the quinoline ring. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives.
Scientific Research Applications
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use the compound as a probe to study biological processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable in biochemical assays and drug discovery.
Mechanism of Action
The mechanism of action of 7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, facilitating binding and modulation of their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylquinolin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Aminoquinolin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-(Trifluoromethyl)quinolin-2(1H)-one: Lacks the amino group at the 7th position.
Uniqueness
7-Amino-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for specific interactions with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-amino-4-(trifluoromethyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-3-5(14)1-2-6(7)8/h1-4H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMJMNWLFZJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207425 | |
Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58721-76-9 | |
Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058721769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC337973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-4-trifluoromethyl-2-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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